Cas no 1806150-53-7 (5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, including aminomethyl, methoxy, trifluoromethoxy, and trifluoromethyl functional groups. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of multiple fluorine-containing groups enhances lipophilicity and metabolic stability, while the aminomethyl moiety offers versatility for further derivatization. Its well-defined reactivity profile enables precise modifications, supporting the development of bioactive compounds. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications. Suitable for controlled environments, it requires handling with appropriate safety precautions due to its reactive functional groups.
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1806150-53-7 structure
Product name:5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1806150-53-7
MF:C9H8F6N2O2
Molecular Weight:290.162443161011
CID:4813700

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • インチ: 1S/C9H8F6N2O2/c1-18-5-4(2-16)3-17-7(8(10,11)12)6(5)19-9(13,14)15/h3H,2,16H2,1H3
    • InChIKey: GTFVRTXODOSVAF-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C(=CN=1)CN)OC)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 57.4

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029087600-1g
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1806150-53-7 97%
1g
$1,475.10 2022-04-01

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報

Introduction to 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7) and Its Emerging Applications in Chemical Biology

5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, identified by the CAS number 1806150-53-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and versatile biological activities. This compound belongs to the pyridine class, which is well-documented for its broad spectrum of pharmacological applications, ranging from antimicrobial to anticancer agents. The presence of multiple functional groups, including an aminomethyl side chain, a methoxy group, and two trifluoromethoxy and trifluoromethyl substituents, endows this molecule with distinct chemical properties that make it a promising candidate for drug discovery and molecular research.

The structural composition of 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7) is characterized by a pyridine core substituted with electron-withdrawing and electron-donating groups. The aminomethyl group at the 5-position introduces a reactive amine functionality, which can participate in various chemical reactions such as nucleophilic substitution, condensation, or coupling reactions, facilitating the synthesis of more complex derivatives. The methoxy group at the 4-position provides a moderate electron-donating effect, influencing the electronic properties of the molecule and potentially modulating its biological activity. Additionally, the two trifluoromethoxy groups at the 3-position and the trifluoromethyl group at the 2-position enhance the lipophilicity and metabolic stability of the compound, making it more suitable for oral administration or systemic delivery in therapeutic applications.

Recent advancements in chemical biology have highlighted the potential of fluorinated pyridines as key structural motifs in drug design. The fluorine atoms in 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7) not only contribute to its stability but also influence its interactions with biological targets. For instance, fluorine atoms can enhance binding affinity by participating in hydrophobic interactions or by modulating hydrogen bonding patterns. This has been particularly observed in kinase inhibitors and antiviral agents, where fluorinated pyridines have been shown to improve selectivity and potency. The combination of these structural features makes this compound an attractive scaffold for developing novel therapeutic agents targeting various diseases.

In vitro studies have demonstrated that derivatives of 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7) exhibit promising biological activities. For example, certain analogs have shown inhibitory effects on specific enzymes involved in cancer progression, such as tyrosine kinases or proteases. The reactivity of the aminomethyl group allows for further functionalization, enabling researchers to fine-tune the pharmacophore and optimize activity against desired targets. Moreover, the presence of multiple fluorinated groups enhances resistance to metabolic degradation, ensuring prolonged biological activity in vivo.

The synthesis of 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7) involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic strategies include nucleophilic substitution reactions to introduce the aminomethyl group, methylation or etherification processes to incorporate the methoxy and trifluoromethoxy groups, and halogenation followed by triflation to introduce the trifluoromethyl substituent. These synthetic pathways are well-established in medicinal chemistry and provide a robust framework for generating libraries of related compounds for high-throughput screening.

The growing interest in fluorinated compounds stems from their ability to improve drug-like properties such as solubility, bioavailability, and metabolic stability. In particular, trifluoromethylation reactions have been widely employed to introduce fluorine atoms into organic molecules due to their efficiency and selectivity. The application of palladium-catalyzed cross-coupling reactions has further streamlined the synthesis of complex fluorinated pyridines like 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7), enabling rapid access to diverse molecular architectures.

From a pharmaceutical perspective, the potential therapeutic applications of this compound are vast. Given its structural complexity and functional diversity, it could serve as a lead compound for developing drugs targeting neurological disorders, inflammatory diseases, or infectious diseases. Preclinical studies are ongoing to evaluate its efficacy and safety profile in animal models. The combination of computational modeling with experimental validation has been instrumental in identifying promising derivatives with enhanced pharmacological properties.

The role of computational chemistry in designing novel molecules cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have been used to predict how different substituents affect the electronic structure and binding affinity of compounds like 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1806150-53-7). These tools help researchers make informed decisions about which structural modifications are likely to yield compounds with improved biological activity while minimizing potential side effects.

In conclusion,5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, CAS No. 1806150-53-7, represents a significant advancement in chemical biology due to its unique structural features and versatile biological activities. Its development underscores the importance of fluorinated heterocycles in modern drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.

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